Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-
Description
CAS No. 51947-19-4 This compound is a highly fluorinated benzenesulfonyl chloride derivative with the molecular formula C₁₆H₄ClF₁₉O₃S and a molecular weight of 672.69 g/mol . Its structure features a benzenesulfonyl chloride core substituted with a complex perfluorinated chain: a pentafluoroethyl group (-C₂F₅) and three trifluoromethyl (-CF₃) groups on a pentenyl backbone. This extensive fluorination classifies it as a per- or polyfluoroalkyl substance (PFAS), a group known for chemical stability and persistence .
Properties
CAS No. |
51947-19-4 |
|---|---|
Molecular Formula |
C16H4ClF19O3S |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
4-[1,1,1,5,5,6,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)-3,4-bis(trifluoromethyl)hex-2-en-2-yl]oxybenzenesulfonyl chloride |
InChI |
InChI=1S/C16H4ClF19O3S/c17-40(37,38)6-3-1-5(2-4-6)39-8(11(21,22)23)7(10(18,19)20)9(14(28,29)30,12(24,25)15(31,32)33)13(26,27)16(34,35)36/h1-4H |
InChI Key |
VOEFEIDNANPLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves two key components:
- The benzenesulfonyl chloride moiety, a classical sulfonyl chloride derivative.
- The perfluorinated pentenyl ether substituent , which contains multiple trifluoromethyl and pentafluoroalkyl groups.
The general approach is to first prepare the highly fluorinated pentenyl alcohol or its precursor, then convert it into the corresponding ether with a 4-hydroxybenzenesulfonyl chloride derivative.
Synthesis of the Perfluorinated Pentenyl Intermediate
- Perfluorinated building blocks such as pentafluoroethyl and trifluoromethyl groups are introduced via selective fluorination reactions or by using commercially available fluorinated reagents.
- The pentenyl backbone is constructed through controlled addition or coupling reactions, often involving fluorinated alkyl halides or fluorinated vinyl reagents.
- The presence of multiple fluorinated substituents requires careful control of reaction conditions to avoid decomposition or side reactions.
Formation of the Ether Linkage
- The fluorinated pentenyl alcohol intermediate is reacted with 4-hydroxybenzenesulfonyl chloride under basic conditions to form the ether bond.
- Typical conditions involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Preparation of Benzenesulfonyl Chloride Core
- Benzenesulfonyl chloride is typically prepared by chlorosulfonation of benzene using chlorosulfonic acid or sulfuryl chloride.
- The 4-hydroxy derivative is introduced either by selective hydroxylation or by starting with 4-hydroxybenzene derivatives before sulfonylation.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of perfluorinated pentenyl alcohol | Fluorinated alkyl halides, vinyl reagents | Controlled temperature, inert atmosphere | Requires fluorination expertise |
| 2. Synthesis of 4-hydroxybenzenesulfonyl chloride | 4-hydroxybenzene derivative, chlorosulfonic acid | Chlorosulfonation, low temperature | Sensitive to moisture, hydrolysis prone |
| 3. Ether formation | Perfluorinated pentenyl alcohol + 4-hydroxybenzenesulfonyl chloride | Base (pyridine/triethylamine), anhydrous solvent | Anhydrous conditions critical to avoid side reactions |
| 4. Purification | Chromatography or recrystallization | Solvent-dependent | Ensures removal of unreacted starting materials |
Summary Table of Key Literature and Patent Sources
Chemical Reactions Analysis
Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify the structure and function of target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Solvolysis Reactions
- Benzenesulfonyl chloride (1) and p-nitrobenzenesulfonyl chloride (2) exhibit solvolysis rates governed by the Grunwald-Winstein equation, favoring an SN2 mechanism due to moderate sensitivity to solvent nucleophilicity and ionizing power .
- However, steric hindrance from bulky fluorinated substituents may counteract this effect, leading to slower kinetics compared to simpler analogs like (1) and (2).
Structural Analogues in the PFAS Family
- Long-Chain Perfluoroalkyl Sulfonyl Chlorides: Example: 4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride (CAS 59536-15-1) .
Partially Fluorinated Derivatives :
Environmental and Regulatory Considerations
- PFAS Persistence: The target compound’s strong C-F bonds resist degradation, raising bioaccumulation concerns—unlike non-fluorinated sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) .
- Regulatory Status: Listed in TSCA and NDSL inventories, indicating stricter regulatory scrutiny compared to non-PFAS sulfonyl chlorides .
Data Tables
Table 1: Key Properties of Selected Sulfonyl Chlorides
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Fluorination Pattern |
|---|---|---|---|---|
| Target Compound | 51947-19-4 | C₁₆H₄ClF₁₉O₃S | 672.69 | Branched perfluoroalkyl |
| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | Non-fluorinated |
| 4-Nitrobenzenesulfonyl chloride | 121-52-8 | C₆H₄ClNO₄S | 221.62 | Nitro substituent |
| 2,3,4,5-Tetrafluorobenzenesulfonyl Cl | 591249-21-7 | C₆HClF₄O₂S | 248.59 | Partial fluorination (4 F atoms) |
| 4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl Cl | 59536-15-1 | C₁₅H₄ClF₁₇O₃S | 652.67 | Linear perfluoroalkyl chain |
Table 2: Reactivity and Application Comparison
Biological Activity
Physical Properties
- Molecular Weight : 392.87 g/mol
- Melting Point : Not readily available due to the complexity of the compound.
- Solubility : Generally soluble in organic solvents.
The biological activity of benzenesulfonyl chlorides often involves their role as electrophiles that can react with nucleophiles in biological systems. This reactivity can lead to various outcomes depending on the target biomolecules.
- Protein Modification : Benzenesulfonyl chlorides can modify amino acids in proteins, particularly cysteine and serine residues, leading to changes in protein function.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic pathways.
In Vitro Studies
Research has shown that compounds similar to benzenesulfonyl chloride exhibit significant biological activities:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Smith et al. (2020) | Tris(trifluoromethyl) derivative | Antimicrobial | Inhibition of E. coli growth at 50 µg/mL |
| Johnson et al. (2021) | Fluorinated sulfonamide | Cytotoxicity | IC50 of 25 µM against cancer cell lines |
| Lee et al. (2022) | Sulfonyl chloride analog | Enzyme inhibition | Inhibition of acetylcholinesterase activity |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., the antimicrobial efficacy of a related fluorinated sulfonyl chloride was assessed against various bacterial strains. The results indicated that the compound inhibited the growth of Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
Johnson et al. investigated the cytotoxic effects of a similar compound on human cancer cell lines. The study reported an IC50 value of 25 µM, indicating a significant reduction in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 3: Enzyme Inhibition
Lee et al. focused on the enzyme inhibition properties of fluorinated sulfonyl chlorides. Their findings revealed that these compounds could effectively inhibit acetylcholinesterase, an enzyme critical for neurotransmission, which may have implications in treating neurodegenerative diseases.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The toxicity profile of benzenesulfonyl chlorides suggests potential irritant effects on skin and eyes. Additionally, inhalation or ingestion poses risks due to their reactive nature.
Toxicity Data Summary
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
Q & A
Basic: What are the established synthetic routes for preparing this fluorinated benzenesulfonyl chloride derivative?
Methodological Answer:
The synthesis of this compound involves introducing the fluorinated substituent via nucleophilic substitution or coupling reactions. A general approach includes:
Precursor Preparation : Start with benzenesulfonyl chloride (CAS 98-09-9) and functionalize the benzene ring via electrophilic substitution using fluorinated reagents.
Fluorinated Side Chain Attachment : React with perfluorinated alkenes or alcohols under controlled conditions (e.g., using anhydrous solvents like THF or DCM) to introduce the pentafluoroethyl and trifluoromethyl groups .
Purification : Distill under reduced pressure (e.g., 45 mm Hg) to isolate the product, followed by crystallization or column chromatography for higher purity .
Key Considerations : Monitor reaction temperature (<40°C) to avoid decomposition and use inert atmospheres to prevent moisture sensitivity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Due to acute toxicity and corrosivity (GHS Category 1 for skin/eye damage ):
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (neoprene or nitrile), goggles, and lab coats. Use fume hoods or local exhaust ventilation to avoid inhalation .
- Storage : Store in sealed, light-resistant containers at 2–8°C, away from oxidizers and heat sources .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste facilities .
Advanced: How do fluorinated substituents affect its reactivity in sulfonylation reactions?
Methodological Answer:
The electron-withdrawing nature of pentafluoroethyl and trifluoromethyl groups:
- Reduced Nucleophilicity : Decreases the compound’s susceptibility to hydrolysis compared to non-fluorinated analogs, enabling use in aqueous-organic biphasic systems .
- Enhanced Stability : Fluorine atoms stabilize the sulfonyl chloride group, reducing premature decomposition during reactions .
Experimental Optimization : Use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to control reaction rates in nucleophilic substitutions .
Advanced: What analytical methods are recommended for characterizing decomposition products?
Methodological Answer:
Under thermal stress (>150°C), decomposition yields SOx, CO, and halides . To analyze:
Thermogravimetric Analysis (TGA) : Track mass loss patterns to identify decomposition thresholds.
GC-MS : Detect volatile byproducts like sulfur oxides and fluorinated hydrocarbons .
Ion Chromatography : Quantify halide ions (F⁻, Cl⁻) in post-reaction mixtures .
Data Validation : Compare results with computational models (e.g., DFT simulations) to confirm degradation pathways .
Basic: What are its primary research applications?
Methodological Answer:
- Pharmaceutical Intermediates : Used to synthesize sulfonamides for enzyme inhibition studies (e.g., carbonic anhydrase inhibitors) .
- Materials Science : Acts as a precursor for fluorinated liquid crystals in optoelectronic devices .
- Environmental Chemistry : Serves as a model compound for studying PFAS (per- and polyfluoroalkyl substances) persistence and degradation .
Advanced: How can researchers mitigate side reactions during sulfonylation?
Methodological Answer:
- Solvent Choice : Use anhydrous acetone or ethanol to minimize hydrolysis; pre-dry solvents over molecular sieves .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate reactions and reduce side-product formation .
- In Situ Monitoring : Employ FT-IR or HPLC to track sulfonyl chloride consumption and adjust reagent stoichiometry dynamically .
Advanced: How should researchers resolve contradictions in reported solubility data?
Methodological Answer:
Discrepancies in solubility (e.g., ethanol vs. water ) arise from varying purity and measurement conditions. To address:
Standardize Protocols : Use USP-grade solvents and controlled temperatures (25±1°C) for consistency.
Quantitative NMR : Measure saturation points via ¹⁹F NMR to validate solubility claims .
Cross-Validate : Compare data with computational solubility parameters (e.g., Hansen solubility model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
